molecular formula C4H14N6O4S B14012498 2-[2-(Diaminomethylideneamino)ethyl]guanidine; sulfuric acid CAS No. 2016-94-6

2-[2-(Diaminomethylideneamino)ethyl]guanidine; sulfuric acid

Cat. No.: B14012498
CAS No.: 2016-94-6
M. Wt: 242.26 g/mol
InChI Key: NPQKICOQQSIGIQ-UHFFFAOYSA-N
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Description

2-[2-(diaminomethylideneamino)ethyl]guanidine is a chemical compound with the molecular formula C4H14N6 It is known for its unique structure, which includes two guanidine groups connected by an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(diaminomethylideneamino)ethyl]guanidine typically involves the reaction of ethylenediamine with cyanamide under specific conditions. The reaction proceeds as follows:

  • Ethylenediamine is reacted with cyanamide in the presence of a suitable solvent, such as water or ethanol.
  • The reaction mixture is heated to a temperature of around 80-100°C for several hours.
  • The product is then purified using techniques such as recrystallization or chromatography to obtain pure 2-[2-(diaminomethylideneamino)ethyl]guanidine.

Industrial Production Methods

In an industrial setting, the production of 2-[2-(diaminomethylideneamino)ethyl]guanidine may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and large-scale purification methods are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(diaminomethylideneamino)ethyl]guanidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The guanidine groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of 2-[2-(diaminomethylideneamino)ethyl]guanidine.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted guanidine derivatives.

Scientific Research Applications

2-[2-(diaminomethylideneamino)ethyl]guanidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(diaminomethylideneamino)ethyl]guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(dimethylamino)ethyl]guanidine
  • 2-[2-(diaminomethylideneamino)ethyl]thiourea
  • 2-[2-(diaminomethylideneamino)ethyl]urea

Uniqueness

2-[2-(diaminomethylideneamino)ethyl]guanidine is unique due to its specific structure, which includes two guanidine groups connected by an ethyl chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2016-94-6

Molecular Formula

C4H14N6O4S

Molecular Weight

242.26 g/mol

IUPAC Name

2-[2-(diaminomethylideneamino)ethyl]guanidine;sulfuric acid

InChI

InChI=1S/C4H12N6.H2O4S/c5-3(6)9-1-2-10-4(7)8;1-5(2,3)4/h1-2H2,(H4,5,6,9)(H4,7,8,10);(H2,1,2,3,4)

InChI Key

NPQKICOQQSIGIQ-UHFFFAOYSA-N

Canonical SMILES

C(CN=C(N)N)N=C(N)N.OS(=O)(=O)O

Origin of Product

United States

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